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Abstract

The B-cell ymphoma 6 (BCL6) protein is a master transcriptional repressor and a key
oncogenic driver in various lymphoid malignancies, including diffuse large B-cell ymphoma
(DLBCL). Its role in promoting cell proliferation and survival makes it a prime target for
therapeutic intervention. CCT373566 has emerged as a potent and orally bioavailable small
molecule that functions as a molecular glue to induce the targeted degradation of BCL6. This
technical guide provides an in-depth overview of the mechanism of action of CCT373566,
presenting key quantitative data, detailed experimental protocols, and visual representations of
the underlying biological processes.

Introduction to BCL6 and Its Role in Cancer

BCL6 is a POZ-zinc finger transcription factor that is essential for the formation of germinal
centers (GCs), a critical process for generating high-affinity antibodies.[1] BCL6 exerts its
function by recruiting corepressor complexes, such as SMRT, NCoR, and BCOR, to the
promoter regions of its target genes, leading to transcriptional repression.[2][3] In normal GC B-
cells, BCL6 expression is tightly regulated. However, in several types of non-Hodgkin's
lymphoma, particularly DLBCL, chromosomal translocations and mutations lead to the aberrant
overexpression of BCL6, contributing to lymphomagenesis by suppressing genes involved in
cell cycle control, DNA damage response, and apoptosis.[4]
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CCT373566: A Novel BCL6 Degrader

CCT373566 is a small molecule that has been identified as a potent degrader of BCL6.[5]
Unlike traditional inhibitors that block the function of a protein, CCT373566 acts as a "molecular
glue,” inducing the proximity between BCL6 and an E3 ubiquitin ligase, leading to the
ubiquitination and subsequent proteasomal degradation of BCL6.[4] This mechanism of action
offers a distinct therapeutic advantage by eliminating the target protein entirely.

A key tool in understanding the specific degradation-inducing activity of CCT373566 is its
stereoisomer, CCT373567. While CCT373567 binds to the BCL6 BTB domain with similar
affinity to CCT373566, it does not induce degradation, serving as an essential negative control
in experimental setups.[1][6]

Mechanism of Action

The degradation of BCL6 by CCT373566 is a multi-step process that hijacks the cell's natural
protein disposal machinery.

Binding to BCL6: CCT373566 binds to the BTB domain of BCL6. The BTB domain is crucial
for BCL6 homodimerization and interaction with corepressors.[7]

e Induction of BCL6 Polymerization: The binding of CCT373566 to the BCL6 BTB domain
induces a conformational change that promotes the polymerization of BCL6 homodimers into
higher-order filaments.

e Recruitment of SIAH1 E3 Ligase: These drug-induced BCL6 filaments are then recognized
and bound by the SIAH1 E3 ubiquitin ligase.

« Ubiquitination and Proteasomal Degradation: SIAH1 polyubiquitinates BCL6, marking it for
recognition and degradation by the 26S proteasome.

This sequence of events leads to the selective and efficient removal of BCL6 from the cell.
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Mechanism of CCT373566-induced BCL6 degradation.

Quantitative Data

The potency and efficacy of CCT373566 have been characterized through various in vitro
assays. The following tables summarize the key quantitative data.
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Table 1: In Vitro Binding and Degradation Activity of

CCT373566

Assay Type Parameter Cell Line Value Reference
TR-FRET IC50 2.2nM [8]
MSD Degrader

DC50 OCl-Ly1 0.7 nM [6][9]
Assay
MSD Degrader

Dmax OCl-Ly1 92% 9]
Assay
MSD Degrader

DC50 Karpas 422 1.0 nM [1]
Assay
MSD Degrader

Dmax Karpas 422 85% [1]

Assay

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration;

Dmax: Maximum degradation.

Table 2: Antiproliferative Activity of CCT373566 in

DLBCL Cell Lines
Cell Line GI50 (nM) Reference
HT 8.0 [1]18]
Karpas 422 125 [1]
SU-DHL-4 1.4 [1]
OCl-Ly1 2.1 [1]
OCI-Ly3 (BCL6-low) 1900 [1]

GI50: Half-maximal growth inhibition.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the
mechanism of action of CCT373566.

BCL6 Time-Resolved Fluorescence Energy Transfer (TR-
FRET) Assay

This assay is used to quantify the binding affinity of CCT373566 to the BCL6 BTB domain.
o Materials:

o Recombinant His-tagged BCL6 BTB domain

o Biotinylated corepressor peptide (e.g., from SMRT or BCOR)

o Terbium-conjugated anti-His antibody (Donor)

o Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (Acceptor)

o Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NacCl, 0.1% BSA, 0.05% Tween-20

o CCT373566 and CCT373567 (as a negative control) serially diluted in DMSO

o 384-well low-volume black plates
» Procedure:

o Prepare a master mix of His-BCL6 BTB domain and Terbium-anti-His antibody in assay
buffer.

o Prepare a master mix of biotinylated corepressor peptide and Streptavidin-d2 in assay
buffer.

o Dispense 0.1 uL of serially diluted compounds into the assay plate.
o Add 5 pL of the BCL6/antibody mix to each well.

o Incubate for 15 minutes at room temperature.
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o Add 5 pL of the peptide/streptavidin mix to each well.
o Incubate for 60 minutes at room temperature, protected from light.

o Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and
emission at 620 nm (Terbium) and 665 nm (Acceptor).

o Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against compound concentration
to determine the IC50 value.

TR-FRET Assay Workflow

Prepare Reagents H Dispense Compounds H Add BCL6/Donor Mix }—b{ Incubate 15 min H Add Peptide/Acceptor Mix }—b{ Incubate 60 min H Read TR-FRET Signal H Calculate IC50

Click to download full resolution via product page

TR-FRET assay workflow.

NanoBRET™ Target Engagement Assay

This assay measures the engagement of CCT373566 with BCL6 in live cells.
e Materials:

o HEK293T cells

(¢]

Plasmid encoding BCL6-NanoLuc® fusion protein

[¢]

Plasmid encoding HaloTag®-SMRT fusion protein

[¢]

Transfection reagent (e.g., Lipofectamine® 3000)

[e]

Opti-MEM™ | Reduced Serum Medium

o

HaloTag® NanoBRET™ 618 Ligand
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o Nano-Glo® Live Cell Substrate
o CCT373566 and CCT373567 serially diluted in DMSO

o White 96-well assay plates

e Procedure:

[¢]

Co-transfect HEK293T cells with the BCL6-NanoLuc® and HaloTag®-SMRT plasmids.

o After 24 hours, harvest and resuspend the cells in Opti-MEM™,

o Seed the cells into the white assay plates.

o Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 2 hours at 37°C.
o Add serially diluted compounds to the wells and incubate for 2 hours at 37°C.

o Add the Nano-Glo® Live Cell Substrate.

o Read the plate on a luminometer equipped with filters for NanoLuc® emission (~460 nm)
and the acceptor fluorophore emission (~618 nm).

o Calculate the NanoBRET™ ratio and plot against compound concentration to determine
cellular target engagement.

Antiproliferation Assay (CellTiter-Glo®)

This assay determines the effect of CCT373566 on the viability of DLBCL cell lines.
e Materials:

o DLBCL cell lines (e.g., HT, Karpas 422, OCI-Ly1)

[¢]

Complete cell culture medium

o

CCT373566 serially diluted in DMSO

[e]

Opaque-walled 96-well plates
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o

CellTiter-Glo® Luminescent Cell Viability Assay kit

e Procedure:

Seed cells at an appropriate density (e.g., 5,000 cells/well) in the 96-well plates.

Allow cells to attach overnight (for adherent cells).

Add serially diluted CCT373566 to the wells.

Incubate for the desired period (e.g., 72 hours or 14 days for long-term assays).[1]

Equilibrate the plate to room temperature for 30 minutes.

Add CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Read the luminescence on a plate reader.

Calculate cell viability as a percentage of the DMSO-treated control and plot against
compound concentration to determine the GI50 value.

In Vivo Xenograft Model

This protocol describes a typical in vivo efficacy study in a mouse xenograft model of DLBCL.

o Materials:

o

[¢]

[e]

o

Female severe combined immunodeficient (SCID) mice

DLBCL cell line (e.g., OCI-Lyl or HT)

Matrigel®

CCT373566
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o Vehicle: 10% DMSO in corn oil[8]

e Procedure:

o Subcutaneously implant DLBCL cells (e.g., 1 x 1077 cells in Matrigel®) into the flank of
each mouse.

o Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm?).
o Randomize mice into treatment and vehicle control groups.

o Administer CCT373566 (e.g., 50 mg/kg) or vehicle orally, once or twice daily.[9]

o Monitor tumor volume and body weight regularly.

o At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic
analysis (e.g., Western blot for BCL6 levels).

Conclusion

CCT373566 represents a promising therapeutic agent for BCL6-dependent malignancies. Its
unigue mechanism of action as a molecular glue degrader offers a novel approach to targeting
this challenging oncoprotein. The data and protocols presented in this guide provide a
comprehensive resource for researchers in the field of cancer biology and drug discovery to
further investigate and build upon the understanding of CCT373566 and the broader class of
molecular glue degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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